2-Ethoxy-1,3-dimethoxy-5-nitrobenzene
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Overview
Description
2-Ethoxy-1,3-dimethoxy-5-nitrobenzene is an organic compound with the molecular formula C10H13NO5. It is a derivative of benzene, featuring ethoxy, dimethoxy, and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-ethoxy-1,3-dimethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the recovery and recycling of reagents such as nitric acid and sulfuric acid are crucial for cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1,3-dimethoxy-5-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Reduction: 2-Ethoxy-1,3-dimethoxy-5-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-1,3-dimethoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It may also serve as a model compound for investigating the metabolic pathways of nitroaromatics in biological systems.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxy-5-nitrobenzene: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
2-Ethoxy-1,3-dimethoxybenzene: Lacks the nitro group, which limits its applications in reactions requiring electron-withdrawing groups
Uniqueness
2-Ethoxy-1,3-dimethoxy-5-nitrobenzene is unique due to the combination of its functional groups, which provide a balance of electron-donating and electron-withdrawing effects. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
CAS No. |
189564-60-1 |
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Molecular Formula |
C10H13NO5 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
2-ethoxy-1,3-dimethoxy-5-nitrobenzene |
InChI |
InChI=1S/C10H13NO5/c1-4-16-10-8(14-2)5-7(11(12)13)6-9(10)15-3/h5-6H,4H2,1-3H3 |
InChI Key |
OHDURDXCCGUNOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
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